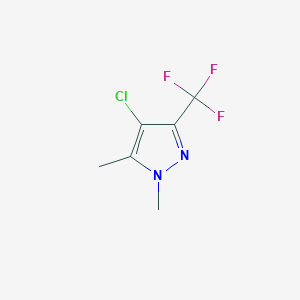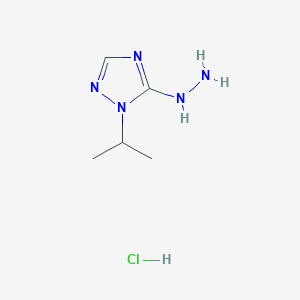![molecular formula C10H16ClN5 B12224982 1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12224982.png)
1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family. Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field
Preparation Methods
The synthesis of 1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method includes the reaction of pyrazoles with poly(bromomethyl) using t-BuOK/THF . The reaction conditions often involve cooling the solution to 0°C and stirring for a specific period to ensure complete reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can exhibit various biological activities, including enzyme inhibition and receptor modulation . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride can be compared with other similar compounds, such as:
3,5-dimethylpyrazole: Another pyrazole derivative with similar structural properties.
1-methyl-3-aminopyrazole: A compound with a similar pyrazole core but different functional groups.
5-amino-pyrazoles: These compounds are also used as building blocks in organic synthesis and have similar reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C10H16ClN5 |
|---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-8-6-10(13-15(8)3)11-7-9-4-5-14(2)12-9;/h4-6H,7H2,1-3H3,(H,11,13);1H |
InChI Key |
IPQMBWAKQBLAKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidine-4-carboxamide](/img/structure/B12224907.png)
![N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12224909.png)
![N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B12224918.png)
![5-bromo-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}pyrimidin-2-amine](/img/structure/B12224921.png)
![2-{3-[(2-furylmethyl)amino]-1H-pyrazol-1-yl}ethanol](/img/structure/B12224923.png)
![3-Fluoro-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B12224934.png)

![4-{4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B12224944.png)
![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12224945.png)
![3-(4-Chlorophenyl)-8-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]py rimidine](/img/structure/B12224948.png)
![4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12224951.png)
![1-isopropyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B12224952.png)
![Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12224954.png)
